2-(4-Bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Discuss its significance in the field of chemistry and any known applications or uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Detail the synthetic routes used to prepare the compound. Include information on the starting materials, reagents, and catalysts used, as well as the reaction conditions (temperature, pressure, solvents, etc.).
Industrial Production Methods: Discuss any known industrial production methods for the compound. Include information on the scale of production, any special equipment or techniques used, and any challenges or considerations in the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Describe the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include information on the reaction mechanisms and any specific conditions required for the reactions to proceed.
Major Products: Identify the major products formed from these reactions. Discuss any known side reactions or by-products that may be formed.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound. This may include its use in:
- Chemistry: As a reagent, catalyst, or intermediate in chemical synthesis.
- Biology: In biochemical assays, as a probe or marker, or in drug development.
- Medicine: As a therapeutic agent, diagnostic tool, or in medical research.
- Industry: In manufacturing processes, materials science, or other industrial applications.
Wirkmechanismus
Describe the mechanism by which the compound exerts its effects. Include information on the molecular targets and pathways involved. Discuss any known interactions with other molecules or biological systems.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its uniqueness. Discuss any structural, chemical, or functional differences that set it apart.
List of Similar Compounds: Provide a list of similar compounds, including their chemical structures and any known similarities or differences in their properties or applications.
Eigenschaften
Molekularformel |
C29H22BrNO5 |
---|---|
Molekulargewicht |
544.4 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate |
InChI |
InChI=1S/C29H22BrNO5/c1-15(29(35)36-14-22(32)16-10-12-17(30)13-11-16)31-27(33)25-23-18-6-2-3-7-19(18)24(26(25)28(31)34)21-9-5-4-8-20(21)23/h2-13,15,23-26H,14H2,1H3 |
InChI-Schlüssel |
DJPGVJKJACQEFX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Kanonische SMILES |
CC(C(=O)OCC(=O)C1=CC=C(C=C1)Br)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.